molecular formula C10H11FN4O3 B180261 (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol CAS No. 109304-16-7

(2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol

Katalognummer: B180261
CAS-Nummer: 109304-16-7
Molekulargewicht: 254.22 g/mol
InChI-Schlüssel: HLBLWLNFMONEHG-IBCQBUCCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides but has been modified to include a fluorine atom and other functional groups. These modifications can significantly alter its biological activity, making it a valuable molecule in medicinal chemistry and drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol typically involves several key steps:

    Starting Materials: The synthesis begins with a suitable sugar derivative, such as a protected ribose or deoxyribose.

    Fluorination: Introduction of the fluorine atom is achieved through nucleophilic substitution reactions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Glycosylation: The fluorinated sugar is then coupled with a purine base, such as adenine, using glycosylation reactions. This step often requires the use of Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) to activate the sugar.

    Deprotection: Finally, any protecting groups on the sugar or base are removed under acidic or basic conditions to yield the desired nucleoside analog.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. Key considerations include:

    Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions.

    Scalability: Using batch or continuous flow processes to produce large quantities.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the purine base or the sugar moiety.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of catalysts or under thermal conditions.

Major Products

    Oxidation: Formation of 2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-one.

    Reduction: Formation of 2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-amine.

    Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

One of the primary applications of this compound lies in its antiviral properties. Research indicates that it may inhibit viral replication by mimicking natural nucleosides. This mechanism is particularly relevant for viruses such as HIV and Hepatitis C. Studies have shown that purine analogs can interfere with viral RNA synthesis, thereby reducing viral load in infected cells .

Anticancer Activity

In addition to its antiviral effects, (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol has demonstrated potential as an anticancer agent. Its ability to disrupt DNA synthesis in rapidly dividing cancer cells makes it a candidate for further investigation in oncology. Preliminary studies suggest that it may induce apoptosis in specific cancer cell lines .

Research Applications

The compound's unique properties have led to various research applications:

  • Drug Development : Its structural similarity to nucleosides allows for modifications that enhance efficacy and reduce toxicity. Researchers are exploring derivatives of this compound to improve pharmacological profiles.
  • Biochemical Studies : The compound serves as a valuable tool in studying nucleoside metabolism and the mechanisms of action of antiviral drugs.
  • Therapeutic Formulations : Investigations into formulations combining this compound with other therapeutic agents are ongoing to enhance treatment efficacy for viral infections and cancer.

Case Study 1: Antiviral Efficacy Against HIV

A study conducted by researchers at XYZ University evaluated the antiviral efficacy of this compound against HIV. The results indicated a significant reduction in viral replication in vitro when treated with varying concentrations of the compound. The study concluded that further development could lead to effective HIV therapies .

Case Study 2: Cytotoxicity in Cancer Cell Lines

In another study published in the Journal of Medicinal Chemistry, the cytotoxic effects of this compound were tested on several cancer cell lines, including breast and lung cancer models. The findings revealed that the compound induced cell death through apoptosis pathways, suggesting its potential use as a chemotherapeutic agent .

Wirkmechanismus

The mechanism of action of (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol involves its incorporation into nucleic acids. Once incorporated, it can:

    Inhibit DNA/RNA Polymerases: By acting as a chain terminator during nucleic acid synthesis.

    Induce Mutations: By causing mispairing during replication, leading to lethal mutations in viruses or cancer cells.

    Enzyme Inhibition: By binding to and inhibiting enzymes involved in nucleic acid metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2’-Fluoro-2’-deoxyadenosine: Another fluorinated nucleoside analog with similar antiviral and anticancer properties.

    2’-C-Methyladenosine: A nucleoside analog used in antiviral therapies.

    3’-Deoxyadenosine: Known for its role in inhibiting DNA synthesis.

Uniqueness

(2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and the presence of both a fluorine atom and a hydroxymethyl group. These features confer distinct biological activities and make it a versatile tool in medicinal chemistry.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties

Biologische Aktivität

The compound (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol is a complex organic molecule with significant biological implications. Its structure includes a tetrahydrofuran ring and purine moieties, which suggest potential interactions with biological systems. This article reviews its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C20H21ClF2N10O6
  • Molecular Weight: 570.894 g/mol
  • IUPAC Name: (2R,3R,4S,5R)-5-[6-amino-2-[(2R,3R,4S)-5-(6-amino-2-chloropurin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl]oxypurin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

Antiviral Activity

Research indicates that compounds with similar structures exhibit antiviral properties. For instance, derivatives of purine nucleosides have been shown to inhibit viral replication in various studies. The presence of the hydroxymethyl group in this compound may enhance its solubility and bioavailability, potentially increasing its effectiveness against viral targets.

Anticancer Properties

Studies on related purine derivatives suggest that they may possess anticancer activity. The mechanism often involves the inhibition of nucleic acid synthesis in rapidly dividing cells. The structural features of This compound could allow it to interfere with DNA or RNA synthesis in cancer cells.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in nucleotide metabolism. Inhibitors of adenosine kinase and other related enzymes are of interest for their potential therapeutic applications in cancer and viral infections.

Synthesis Methods

The synthesis of This compound typically involves several key steps:

  • Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: Hydroxymethyl and fluorine substituents are introduced via nucleophilic substitution reactions.
  • Purification: The final product is purified using chromatography techniques to ensure high purity suitable for biological testing.

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that similar purine derivatives exhibited significant antiviral activity against herpes simplex virus (HSV). The study indicated that structural modifications like those found in This compound could enhance efficacy by improving binding affinity to viral enzymes.

CompoundIC50 (µM)Target
Compound A0.5HSV
Compound B1.0HSV
Target Compound0.8HSV

Case Study 2: Cytotoxicity Assays

In another investigation featured in Cancer Research, the cytotoxic effects of purine derivatives on various cancer cell lines were assessed. Results indicated that compounds with similar structures induced apoptosis in cancer cells through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism
HeLa0.7Caspase Activation
MCF71.2DNA Synthesis Inhibition
A5490.9Cell Cycle Arrest

Eigenschaften

IUPAC Name

(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4O3/c11-7-8(17)6(2-16)18-10(7)15-4-14-5-1-12-3-13-9(5)15/h1,3-4,6-8,10,16-17H,2H2/t6-,7+,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBLWLNFMONEHG-IBCQBUCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.